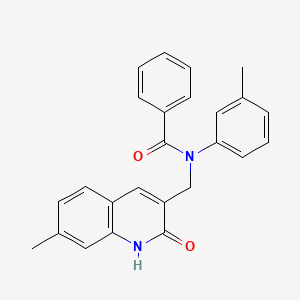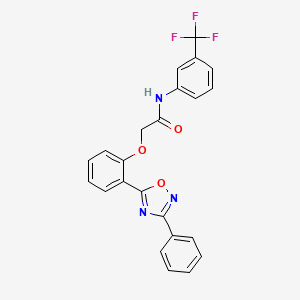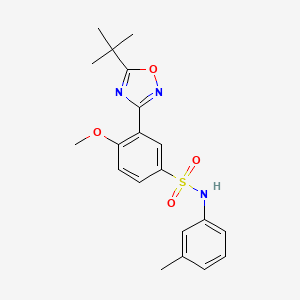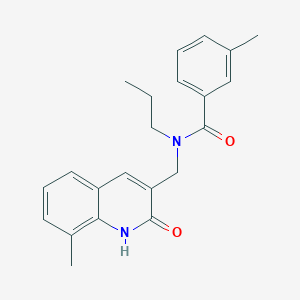
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide, also known as HMQP, is a chemical compound that has been synthesized and studied for its potential scientific research applications. This compound belongs to the family of quinoline derivatives and has been found to have various biochemical and physiological effects.
作用機序
The mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide involves its binding to the P2X7 receptor, which is a ligand-gated ion channel that is expressed in various cell types including immune cells and neurons. By blocking the activation of this receptor, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide can inhibit the release of pro-inflammatory cytokines and reduce pain perception.
Biochemical and Physiological Effects:
Studies have shown that N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide can modulate various biochemical and physiological processes in the body. It has been found to reduce the production of reactive oxygen species and inhibit the activation of the NLRP3 inflammasome, which is involved in the regulation of immune responses. N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide has also been shown to reduce the levels of pro-inflammatory cytokines such as IL-1β and TNF-α.
実験室実験の利点と制限
One of the main advantages of using N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide in lab experiments is its selectivity for the P2X7 receptor, which allows for more precise targeting of this receptor compared to other compounds. However, one limitation of using N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide is its relatively low potency compared to other P2X7 receptor antagonists.
将来の方向性
There are several potential future directions for the study of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide. One area of research could be the development of more potent analogs of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide that can be used in the treatment of chronic pain and inflammatory diseases. Another area of research could be the exploration of the effects of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide on other physiological processes in the body, such as the regulation of glucose metabolism and lipid homeostasis. Additionally, the use of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide in combination with other drugs could be investigated for its potential synergistic effects.
合成法
The synthesis of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide involves the reaction of 8-hydroxy-2-methylquinoline with 3-methyl-N-propylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide.
科学的研究の応用
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to act as a selective antagonist of the P2X7 receptor, which is involved in the regulation of inflammatory responses and pain perception. This makes N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide a potential candidate for the development of new drugs for the treatment of chronic pain and inflammatory diseases.
特性
IUPAC Name |
3-methyl-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-4-11-24(22(26)18-10-5-7-15(2)12-18)14-19-13-17-9-6-8-16(3)20(17)23-21(19)25/h5-10,12-13H,4,11,14H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBPNFZRONFZTFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC2=CC=CC(=C2NC1=O)C)C(=O)C3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

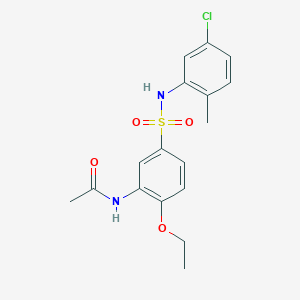
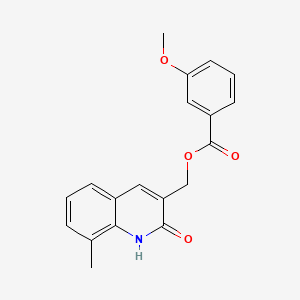




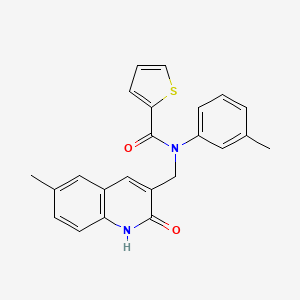
![5-(4-chloro-N-methylphenylsulfonamido)-N-propylbenzo[b]thiophene-2-carboxamide](/img/structure/B7692373.png)
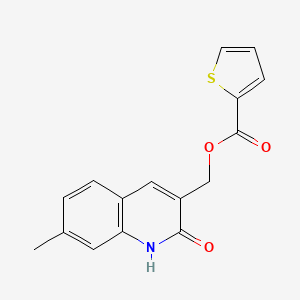

![3-(4-fluorophenyl)-N-[2-(methylsulfanyl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7692384.png)
